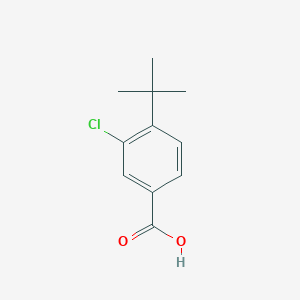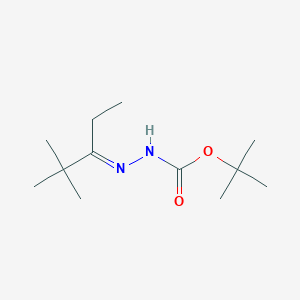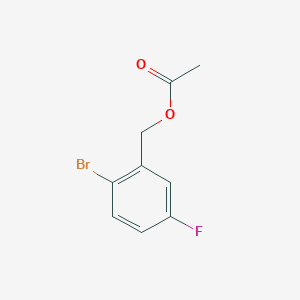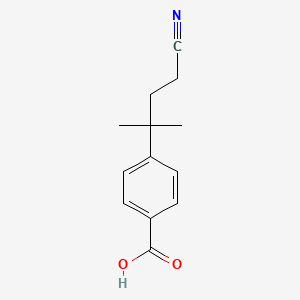![molecular formula C12H21NO3 B1373997 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1248660-11-8](/img/structure/B1373997.png)
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[45]decan-8-ol is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of a pyrrolidine ring fused to a dioxaspirodecane system, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves a multi-step process. One common method is the Prins/pinacol reaction, which is a Lewis acid-catalyzed cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under specific conditions to form the desired spirocyclic structure .
Reaction Conditions:
Catalyst: Lewis acid (e.g., BF3·OEt2)
Solvent: Dichloromethane (DCM)
Temperature: -40°C to room temperature
Reaction Time: Several hours, depending on the specific reactants and conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(Pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-ol
- 7-(Piperidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
- 7-(Morpholin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Uniqueness
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.
Properties
IUPAC Name |
7-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11-3-4-12(15-7-8-16-12)9-10(11)13-5-1-2-6-13/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOSMYJNRNEYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC3(CCC2O)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


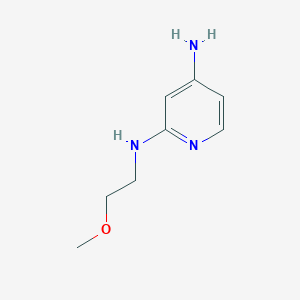
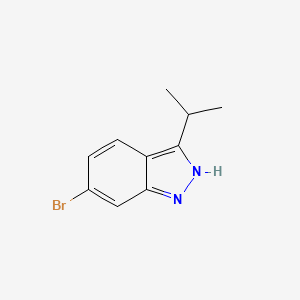
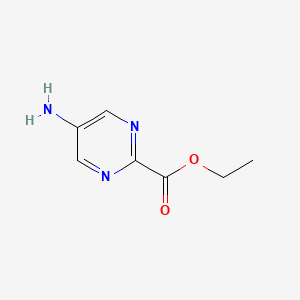
![6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1373921.png)
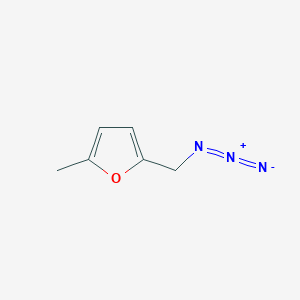
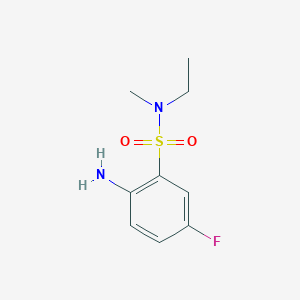
![2-(Azidomethyl)imidazo[1,2-a]pyridine](/img/structure/B1373925.png)
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)
